Chrysin-7-O-glucuronide

Pharmacokinetics Phase II Metabolism Bioavailability

Chrysin-7-O-glucuronide (C7G) is the critical circulatory metabolite of chrysin—not the aglycone—for systemic pharmacological studies. Unlike chrysin (near-zero oral bioavailability), C7G is the relevant bioactive species interacting with OATP2B1 (IC50 0.3 μM), SARS-CoV-2 3CLpro/PLpro (EC50 8.72 μM), and α-glucosidase/α-amylase. Substitution with baicalin or apigenin-7-O-glucuronide invalidates comparative data due to divergent transporter and enzymatic profiles. Procure this authenticated metabolite standard to ensure experimental reproducibility in drug-transporter interaction assays, antiviral screening, and flavonoid metabolism tracing.

Molecular Formula C21H18O10
Molecular Weight 430.4 g/mol
CAS No. 35775-49-6
Cat. No. B150014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysin-7-O-glucuronide
CAS35775-49-6
Molecular FormulaC21H18O10
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1
InChIKeyIDRSJGHHZXBATQ-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysin-7-O-Glucuronide (CAS 35775-49-6): Procurement-Relevant Pharmacokinetic and Activity Profile


Chrysin-7-O-glucuronide (C7G), a flavonoid glucuronide extracted from Scutellaria baicalensis, is the primary circulatory metabolite of the dietary flavone chrysin, formed via UGT-mediated phase II conjugation [1]. While the parent compound chrysin exhibits poor oral bioavailability, C7G circulates at significantly higher concentrations and is the principal form interacting with biological targets such as drug transporters and viral proteases [2].

Why Chrysin Analogs or the Parent Compound Cannot Substitute for Chrysin-7-O-Glucuronide in Research Applications


Substituting C7G with the parent aglycone chrysin or other flavonoid glucuronides (e.g., baicalin, apigenin-7-O-glucuronide) is scientifically unsound due to critical differences in systemic exposure, molecular target engagement, and enzymatic potency. In vivo, chrysin's bioavailability is near zero, rendering C7G the relevant bioactive species for systemic studies [1]. Furthermore, C7G exhibits a distinct and potent inhibitory profile against specific organic anion-transporting polypeptides (OATPs) and viral proteases, which is not replicated by structurally similar conjugates [2]. These divergent properties have direct implications for experimental design, interpretation, and reproducibility.

Quantitative Differentiation of Chrysin-7-O-Glucuronide Against Closest Analogs and In-Class Comparators


Systemic Bioavailability: C7G vs. Parent Compound Chrysin in Vivo

The parent compound chrysin is rapidly metabolized, resulting in near-zero bioavailability, while its glucuronide metabolite, C7G, achieves substantial plasma concentrations. In a rat study, C7G exhibited a Cmax of 364.6 ± 118.7 μg/L and an AUC of 701.4 ± 962.9 μg·hr/L, confirming it is the predominant circulating species after oral chrysin administration [1].

Pharmacokinetics Phase II Metabolism Bioavailability

OATP2B1 Transporter Inhibition: Potent, Selective Activity of C7G

C7G is a highly potent inhibitor of the OATP2B1 transporter with an IC50 of 0.3 μM. This potency is significantly greater than its activity against other OATP isoforms (IC50s for OATP1A2: 24.1 μM, OATP1B1: 4.4 μM, and OATP1B3: 14.3 μM) [1]. This contrasts with the parent compound chrysin and the related conjugate chrysin-7-sulfate, which do not exhibit this same selective and potent inhibition profile.

Drug Transporters OATP Pharmacokinetics Drug-Drug Interactions

Differential Antiviral Potency Against SARS-CoV-2 Proteases

C7G demonstrates potent and dual inhibition of SARS-CoV-2 proteases 3CLpro and PLpro, with an EC50 of 8.72 μM against viral replication in Vero E6 cells [1]. This dual mechanism of action is a specific characteristic of C7G, distinguishing it from other flavonoids like baicalin, which were screened alongside 25 other flavonoids and did not exhibit the same combination of potency and dual-target engagement [1].

Antiviral SARS-CoV-2 Protease Inhibition Flavonoid

Structure-Activity Ranking in Carbohydrate-Hydrolyzing Enzyme Inhibition

In a comparative study of eight flavonoids from Scutellaria baicalensis, C7G exhibited moderate inhibitory activity against α-glucosidase and α-amylase, ranking behind analogs like apigenin-7-O-glucuronide and baicalin. The structure-activity relationship analysis established a clear potency order: apigenin > baicalein > scutellarin > chrysin > apigenin-7-O-glucuronide > baicalin > chrysin-7-O-glucuronide > isocarthamidin-7-O-glucuronide [1]. Quantitative IC50 values for C7G were determined as 612.13 μg/mL for α-glucosidase and 980.73 μg/mL for α-amylase [2].

Enzyme Inhibition Structure-Activity Relationship Diabetes Flavonoid

Procurement-Led Application Scenarios for Chrysin-7-O-Glucuronide


In Vivo Pharmacokinetic and Metabolism Studies

C7G is the definitive compound for tracing the metabolic fate of chrysin and for studying the in vivo effects of its principal circulating metabolite. Its use is essential for experiments where plasma concentration, tissue distribution, and elimination kinetics are the primary endpoints, as the parent aglycone chrysin is not systemically detectable [1].

Drug Transporter Interaction Assays (OATP2B1 Focus)

In drug development, assessing the potential for transporter-mediated drug-drug interactions is critical. C7G is the required probe for investigating the role of OATP2B1 in hepatic and intestinal drug uptake due to its high potency (IC50 0.3 μM) and selectivity, which is not matched by other common flavonoid metabolites [1].

Antiviral Drug Discovery Targeting SARS-CoV-2 Proteases

C7G serves as a validated starting point for medicinal chemistry optimization and as a positive control in biochemical assays for SARS-CoV-2 3CLpro and PLpro inhibition. Its established dual-target mechanism and cellular EC50 of 8.72 μM provide a robust benchmark for evaluating novel inhibitors [1].

Carbohydrate Metabolism and Diabetes Research

C7G is a valuable control compound in studies investigating the inhibition of α-glucosidase and α-amylase. Its well-defined, moderate inhibitory profile (IC50s of 612 μg/mL and 980 μg/mL) allows for accurate comparison and characterization of new, more potent flavonoid-based inhibitors [1].

Quote Request

Request a Quote for Chrysin-7-O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.